CBB1007 hydrochloride

LSD1 inhibition IC50 comparison biochemical assay

CBB1007 HCl is a cell-permeable LSD1 inhibitor (hLSD1 IC50: 5.27 μM) validated for inducing differentiation in pluripotent stem cells and selectively inhibiting pluripotent cancer cell growth. Researchers choose this specific compound for its unique balance of biochemical potency and verified cellular activity—a critical feature not uniformly shared among its analogs. Procure the precise reference standard for epigenetic and cancer stem cell studies.

Molecular Formula C27H39Cl5N8O4
Molecular Weight 716.9 g/mol
Cat. No. B1149965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCBB1007 hydrochloride
Molecular FormulaC27H39Cl5N8O4
Molecular Weight716.9 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(=N)N)CN4CCN(CC4)C(=N)N.Cl.Cl.Cl.Cl.Cl
InChIInChI=1S/C27H34N8O4.5ClH/c1-39-26(38)22-15-18(17-32-6-8-35(9-7-32)27(30)31)14-21(16-22)25(37)34-12-10-33(11-13-34)24(36)20-4-2-19(3-5-20)23(28)29;;;;;/h2-5,14-16H,6-13,17H2,1H3,(H3,28,29)(H3,30,31);5*1H
InChIKeyFBXRLNJMTYEDJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CBB1007 Hydrochloride: A Reversible, Substrate-Competitive LSD1 Inhibitor for Epigenetic and Oncology Research


CBB1007 hydrochloride (CAS 2070014-96-7, MW 716.91 g/mol) is a small-molecule amidino-guanidinium derivative that functions as a reversible, substrate-competitive inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A) [1]. It inhibits human LSD1 with an IC50 of 5.27 μM, blocking the demethylation of mono- and di-methylated histone H3 lysine 4 (H3K4me1/2) without affecting H3K4me3 or H3K9me2 . The compound is cell-permeable and has been shown to selectively inhibit the proliferation of pluripotent cancer cells, including teratocarcinoma and embryonic carcinoma, while exhibiting minimal activity against non-pluripotent cancer cells or normal somatic cells (IC50 ≥ 100 μM) .

Why Generic Substitution of CBB1007 Hydrochloride with Other LSD1 Inhibitors Fails in Targeted Epigenetic Studies


CBB1007 hydrochloride exhibits a specific combination of biochemical potency, cell permeability, and target selectivity that is not uniformly shared across other LSD1 inhibitors or its structural analogs. The CBB compound series (CBB1001-CBB1009) demonstrates that minor structural modifications profoundly affect cell permeability, with only CBB1003 and CBB1007 retaining the ability to enter cells and modulate H3K4 methylation in vivo [1]. Substituting CBB1007 with other LSD1 inhibitors such as pargyline, tranylcypromine (TCP), or S2101 introduces confounding variables including irreversible inhibition, MAO cross-reactivity, or distinct cellular selectivity profiles that preclude direct data comparison [2]. The quantitative evidence below establishes the specific parameters where CBB1007 provides verifiable differentiation.

Quantitative Differentiation of CBB1007 Hydrochloride: Comparative IC50, Cell Permeability, and Target Selectivity Data


Biochemical Potency: CBB1007 vs. CBB1002 and CBB1003 on Recombinant Human LSD1

In mass spectrometry-based demethylation assays using recombinant human LSD1, CBB1007 (IC50 = 5.27 μM) demonstrates 2.1-fold higher potency than CBB1002 (IC50 = 11.16 μM) and 2.0-fold higher potency than CBB1003 (IC50 = 10.54 μM) [1]. When assayed against methylated histone substrates, CBB1007 maintained superior activity with an IC50 range of 1-5 μM, compared to 5-10 μM for both CBB1002 and CBB1003 [2].

LSD1 inhibition IC50 comparison biochemical assay

Cell Permeability: CBB1007 vs. CBB1002 in Murine F9 Teratocarcinoma Cells

Despite comparable biochemical IC50 values in vitro, CBB1002 fails to inhibit F9 cell growth or alter H3K4 methylation in cellular assays due to lack of cell permeability. In contrast, CBB1007 is readily detected intracellularly by mass spectrometry following a 2-hour incubation and induces robust accumulation of H3K4me1/2 with a cellular IC50 of 1-5 μM [1]. This functional divergence underscores the critical impact of structural modifications on cellular activity.

cell permeability cellular uptake LSD1 inhibition

Cellular Gene Activation Potency: CBB1007 vs. CBB1003 in F9 Cells

In F9 murine teratocarcinoma cells, CBB1007 activates epigenetically suppressed CHRM4 and SCN3A genes with an IC50 of 3.74 μM, compared to 8.45 μM for CBB1003—representing a 2.3-fold higher potency for CBB1007 [1]. Detectable gene activation is observed at concentrations as low as 0.5-1 μM for CBB1007, versus 5-10 μM for CBB1003 [2].

gene activation CHRM4 SCN3A cellular potency

Target Selectivity: LSD1 vs. LSD2 and JARID1A Demethylases

Mass spectrometry-based demethylation assays demonstrate that CBB1007 does not inhibit the demethylase activity of LSD2 or JARID1A at concentrations that fully inhibit LSD1 [1]. This selectivity profile is shared across the CBB series but contrasts with broader-spectrum LSD1 inhibitors such as pargyline and tranylcypromine (TCP), which also inhibit monoamine oxidases (MAO-A/B) [2].

selectivity LSD2 JARID1A off-target

Pluripotent Cancer Cell Selectivity: Minimal Effect on Non-Pluripotent Cells

CBB1007 preferentially arrests the growth of pluripotent tumor cells (e.g., teratocarcinoma F9, embryonic carcinoma NCCIT, seminoma) with an IC50 ≥ 100 μM for non-pluripotent cancer cells or normal somatic cells . In contrast, non-pluripotent cell lines such as HeLa, HEK293, and NIH3T3 show minimal growth inhibition at 50 μM CBB1007 [1]. This therapeutic window is not observed with pan-LSD1 inhibitors like GSK-LSD1 or SP-2509, which exhibit broader cytotoxicity profiles .

cancer stem cell pluripotency selective cytotoxicity

Optimal Research and Industrial Application Scenarios for CBB1007 Hydrochloride Based on Quantitative Evidence


Epigenetic Differentiation Studies in Pluripotent Stem Cells and Teratocarcinoma Models

CBB1007 hydrochloride is optimally suited for inducing differentiation in pluripotent cell models. At concentrations of 5-20 μM over 14 days, CBB1007 increases lipid droplet formation during adipogenesis in human embryonic stem cells (hESCs) and upregulates adipocyte markers PPARγ-2 and C/EBPα, while reducing LSD1 protein levels and elevating H3K4me2 . The compound's cellular IC50 of 1-5 μM for H3K4me1/2 accumulation in F9 cells and gene activation IC50 of 3.74 μM provide clear dosing guidance [1].

Selective Growth Inhibition of Pluripotent Cancer Cells for Cancer Stem Cell Research

CBB1007 selectively inhibits the proliferation of pluripotent cancer cells, including teratocarcinoma (F9), embryonic carcinoma (NCCIT, NTERA-2), and seminoma, while sparing non-pluripotent cells (HeLa, HEK293, NIH3T3) at 50 μM . This selectivity window (pluripotent IC50 ≤ 50 μM vs. non-pluripotent IC50 ≥ 100 μM) makes CBB1007 a valuable tool for dissecting LSD1-dependent growth mechanisms in cancer stem cell populations without confounding cytotoxicity to somatic cells [1].

LSD1 Target Engagement and Biomarker Validation in Epigenetic Drug Discovery

CBB1007 serves as a validated chemical probe for confirming LSD1 target engagement in cellular assays. Treatment with 10-50 μM CBB1007 for 30 hours results in reproducible accumulation of H3K4me1/2 (IC50 1-5 μM) without affecting H3K4me3 or H3K9me2, and activates epigenetically silenced genes CHRM4 and SCN3A . Its selectivity over LSD2 and JARID1A [1] ensures that observed phenotypic changes can be attributed specifically to LSD1 inhibition.

Structure-Activity Relationship (SAR) Reference for LSD1 Inhibitor Development

Within the CBB compound series, CBB1007 represents the optimal balance of biochemical potency (IC50 5.27 μM) and cell permeability, in contrast to cell-impermeable analogs like CBB1002 . This differential cellular activity makes CBB1007 a critical reference compound for medicinal chemistry campaigns aimed at developing next-generation LSD1 inhibitors with improved pharmacokinetic properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for CBB1007 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.